Cas no 891117-54-7 (N-5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl-3-methoxybenzamide)

N-5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl-3-methoxybenzamide is a heterocyclic compound featuring a 1,3,4-oxadiazole core substituted with a 2,5-dimethylphenyl group and linked to a 3-methoxybenzamide moiety. This structure confers potential utility in medicinal chemistry and agrochemical research due to its rigid oxadiazole scaffold, which enhances metabolic stability and binding affinity. The presence of methoxy and dimethylphenyl groups may influence electronic and steric properties, making it a candidate for further derivatization or biological activity studies. Its well-defined molecular architecture allows for precise structure-activity relationship investigations, particularly in the development of enzyme inhibitors or receptor modulators. The compound is typically characterized by HPLC, NMR, and mass spectrometry for purity and structural confirmation.
N-5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl-3-methoxybenzamide structure
891117-54-7 structure
Product Name:N-5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl-3-methoxybenzamide
CAS No:891117-54-7
MF:C18H17N3O3
MW:323.345884084702
CID:6377152
PubChem ID:7533242
Update Time:2025-10-16

N-5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl-3-methoxybenzamide Chemical and Physical Properties

Names and Identifiers

    • N-5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl-3-methoxybenzamide
    • SR-01000913475
    • 891117-54-7
    • SR-01000913475-1
    • AB00679044-01
    • N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-3-methoxybenzamide
    • VU0491146-1
    • N-(5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl)-3-methoxybenzamide
    • F2518-0305
    • AKOS024656364
    • Benzamide, N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-3-methoxy-
    • Inchi: 1S/C18H17N3O3/c1-11-7-8-12(2)15(9-11)17-20-21-18(24-17)19-16(22)13-5-4-6-14(10-13)23-3/h4-10H,1-3H3,(H,19,21,22)
    • InChI Key: ARDOBVMNESJSHI-UHFFFAOYSA-N
    • SMILES: O1C(=NN=C1C1C=C(C)C=CC=1C)NC(C1C=CC=C(C=1)OC)=O

Computed Properties

  • Exact Mass: 323.12699141g/mol
  • Monoisotopic Mass: 323.12699141g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 24
  • Rotatable Bond Count: 4
  • Complexity: 434
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.3
  • Topological Polar Surface Area: 77.2Ų

Experimental Properties

  • Density: 1.246±0.06 g/cm3(Predicted)
  • pka: 10.69±0.70(Predicted)

N-5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl-3-methoxybenzamide Pricemore >>

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Additional information on N-5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl-3-methoxybenzamide

Recent Advances in the Study of N-5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl-3-methoxybenzamide (CAS: 891117-54-7)

N-5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl-3-methoxybenzamide (CAS: 891117-54-7) is a synthetic small molecule that has garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential therapeutic applications. Recent studies have focused on elucidating its mechanism of action, optimizing its pharmacological properties, and exploring its efficacy in various disease models. This research brief synthesizes the latest findings related to this compound, providing insights into its current status and future directions in drug development.

The compound belongs to the 1,3,4-oxadiazole class of heterocyclic compounds, which are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer effects. The presence of the 2,5-dimethylphenyl and 3-methoxybenzamide moieties in its structure is believed to contribute to its unique pharmacological profile. Recent research has particularly highlighted its potential as a kinase inhibitor, with promising activity against specific cancer-related kinases.

In a 2023 study published in the Journal of Medicinal Chemistry, researchers investigated the binding affinity of N-5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl-3-methoxybenzamide to various kinase targets using molecular docking and X-ray crystallography. The results demonstrated high selectivity for the ABL1 kinase, a key player in chronic myeloid leukemia (CML). Further in vitro assays confirmed its ability to inhibit ABL1 at nanomolar concentrations, suggesting its potential as a lead compound for CML treatment.

Another recent study, published in Bioorganic & Medicinal Chemistry Letters, explored the compound's pharmacokinetic properties. The researchers conducted ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling and found that the compound exhibits favorable oral bioavailability and metabolic stability in preclinical models. These findings support its further development as a potential oral therapeutic agent.

Beyond its kinase inhibitory activity, emerging research has also investigated the compound's anti-inflammatory properties. A 2024 study in the European Journal of Pharmacology reported that N-5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl-3-methoxybenzamide significantly reduced pro-inflammatory cytokine production in macrophage cell lines, suggesting potential applications in inflammatory diseases such as rheumatoid arthritis.

Despite these promising findings, challenges remain in the development of this compound. Current research efforts are focused on improving its selectivity profile to minimize off-target effects and optimizing its synthetic route for large-scale production. Several pharmaceutical companies have included derivatives of this compound in their preclinical pipelines, indicating growing industry interest in its therapeutic potential.

In conclusion, N-5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl-3-methoxybenzamide represents a promising scaffold for drug development, with demonstrated activity against multiple therapeutic targets. Continued research into its mechanism of action, structural optimization, and clinical potential will be crucial in determining its future role in the treatment of cancer and inflammatory diseases.

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